![molecular formula C19H18ClFN2O2S B2481407 1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone CAS No. 851802-96-5](/img/structure/B2481407.png)
1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves standard methods to form novel structures. For example, the synthesis of 1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone showcases a process using solution growth techniques and chemical structure identification via FTIR spectrum analysis (C. Shruthi et al., 2019). Similar approaches can be adapted for the synthesis of the target compound by employing related methodologies and characterizations.
Molecular Structure Analysis
The molecular structure and crystallinity of compounds are crucial for understanding their properties and applications. Studies on related compounds, such as the synthesis and analysis of novel heterocyclic compounds, utilize single crystal XRD and UV-visible studies to determine crystal systems and transparency in the visible region, offering insights into the molecular structure of such complex molecules (C. Shruthi et al., 2019).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds involve understanding their reactivity and interaction with other chemicals. For instance, the catalyst- and solvent-free synthesis of related compounds through microwave-assisted Fries rearrangement reveals their potential reactivity and chemical behavior (R. Moreno-Fuquen et al., 2019). These methodologies can provide a basis for exploring the reactions and properties of the target compound.
Physical Properties Analysis
The analysis of physical properties, including optical and thermal behaviors, is essential for applications in materials science. The optical and thermal properties of related compounds, determined through techniques like UV-visible and thermal analysis, provide insights into their stability and potential applications (C. Shruthi et al., 2019).
properties
IUPAC Name |
1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2S/c1-25-14-7-5-13(6-8-14)11-18(24)23-10-9-22-19(23)26-12-15-16(20)3-2-4-17(15)21/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBHTHYHLKVWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2481324.png)
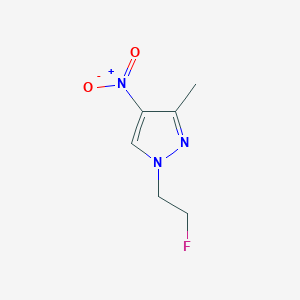
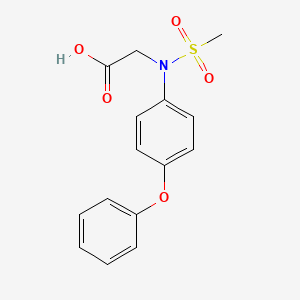
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide](/img/structure/B2481327.png)
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B2481328.png)
![3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide](/img/structure/B2481330.png)
![N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2481333.png)
![5-methyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481334.png)
![3-chloro-2-({2-[5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2481336.png)
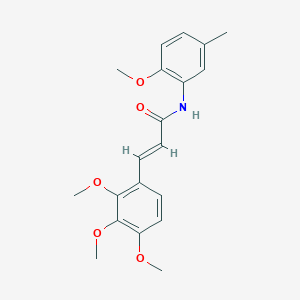
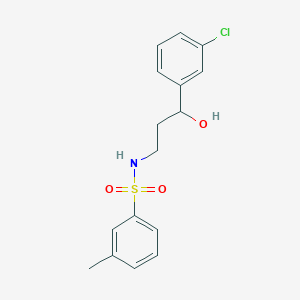

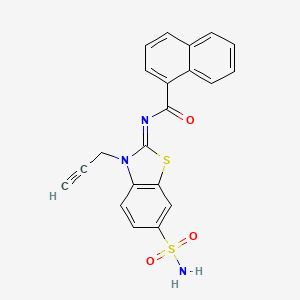
![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2481347.png)